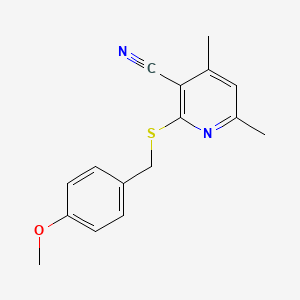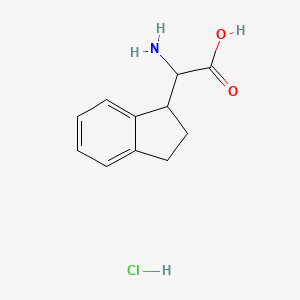![molecular formula C28H27ClN4O5 B2594871 N-(2-chlorobenzyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 866014-79-1](/img/no-structure.png)
N-(2-chlorobenzyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups, including an amide, an ethoxy group, and a quinazolinone. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The quinazolinone ring system is a key feature of the molecule and is likely to influence its overall shape and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of polar functional groups like the amide could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Molecular Docking and Biological Potentials
Research on quinazoline and quinazoline-4-one derivatives, including those with similar structural features, has shown promising biological activities. For instance, compounds synthesized in this category exhibited significant antioxidant, antiulcer, and anti-inflammatory activities in rat models. These compounds demonstrated protective effects against ibuprofen-induced ulceration and LPS-induced liver toxicity by normalizing oxidative stress biomarkers and inflammatory mediators. Molecular docking studies suggest that these compounds can bind effectively to the active sites of COX-2, similar to ibuprofen, indicating potential as anti-inflammatory agents (Borik & Hussein, 2021).
Antimicrobial Activities
Novel derivatives of quinazoline have been synthesized and evaluated for antimicrobial activities. Some compounds showed moderate to good activities against various test microorganisms, highlighting the antimicrobial potential of quinazoline derivatives. This suggests that similar structures might also possess antimicrobial properties, useful in developing new antibiotics or disinfectants (Bektaş et al., 2007).
Antitumor Activities
Quinazoline derivatives have also been explored for their antitumor activities. Certain compounds demonstrated significant in vitro antitumor potential, suggesting that similar structures could be investigated as potential antitumor agents. The synthesis and characterization of these derivatives provide a basis for further exploration in cancer treatment research, focusing on the mechanism of action and efficacy against various cancer cell lines (Rahman et al., 2014).
Safety And Hazards
Orientations Futures
The future directions for research on this compound would likely depend on its intended use. If it’s a new compound, initial studies would likely focus on determining its physical and chemical properties, and if it’s intended to be used as a drug, further studies would be needed to determine its efficacy and safety .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide involves the condensation of 2-chlorobenzylamine with ethyl 2-(4-ethoxyphenylamino)-2-oxoacetate to form the intermediate, which is then cyclized with anthranilic acid to yield the final product.", "Starting Materials": [ "2-chlorobenzylamine", "ethyl 2-(4-ethoxyphenylamino)-2-oxoacetate", "anthranilic acid", "diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "dimethylformamide", "dichloromethane", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine (1.0 equiv) and ethyl 2-(4-ethoxyphenylamino)-2-oxoacetate (1.1 equiv) in dichloromethane and add diisopropylethylamine (2.0 equiv) and N,N'-dicyclohexylcarbodiimide (1.1 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture to remove the dicyclohexylurea precipitate and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography using ethyl acetate as the eluent to obtain the intermediate.", "Step 3: Dissolve the intermediate in dimethylformamide and add anthranilic acid (1.2 equiv) and diisopropylethylamine (2.0 equiv). Stir the reaction mixture at 80°C for 24 hours.", "Step 4: Cool the reaction mixture to room temperature and add water. Extract the mixture with ethyl acetate and wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography using ethyl acetate:methanol (95:5) as the eluent to obtain the final product." ] } | |
Numéro CAS |
866014-79-1 |
Nom du produit |
N-(2-chlorobenzyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide |
Formule moléculaire |
C28H27ClN4O5 |
Poids moléculaire |
535 |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C28H27ClN4O5/c1-2-38-21-13-11-20(12-14-21)31-26(35)18-33-24-10-6-4-8-22(24)27(36)32(28(33)37)16-15-25(34)30-17-19-7-3-5-9-23(19)29/h3-14H,2,15-18H2,1H3,(H,30,34)(H,31,35) |
Clé InChI |
QULRZICYZBEBKA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



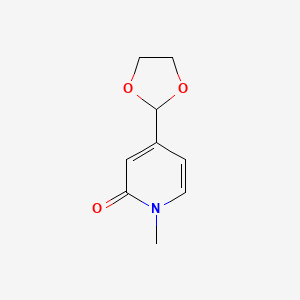
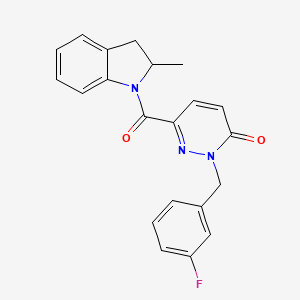



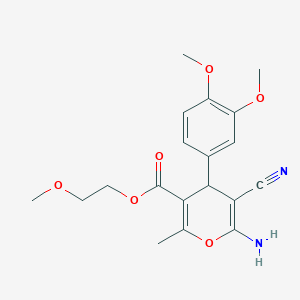
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2594799.png)
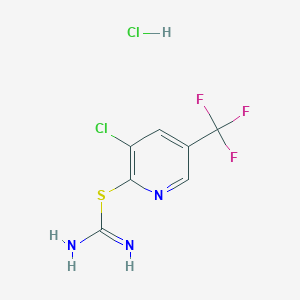
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2594802.png)
![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2594803.png)
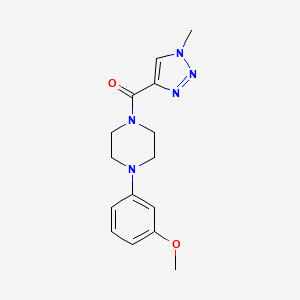
![N-[2-(4-Methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2594807.png)
